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Compound of Interest

Compound Name: LY2979165

Cat. No.: B1651637 Get Quote

This guide provides a detailed comparison of LY2979165, a selective metabotropic glutamate

receptor 2 (mGluR2) agonist, with other notable mGluR2 agonists. It is intended for

researchers, scientists, and drug development professionals investigating novel therapeutic

strategies for neurological and psychiatric disorders. This document synthesizes preclinical and

clinical data to facilitate an objective evaluation of these compounds.

Introduction to mGluR2 Agonists
Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that plays a

crucial role in modulating glutamatergic neurotransmission. As a presynaptic autoreceptor, its

activation leads to the inhibition of glutamate release, a mechanism of significant interest for

treating conditions associated with glutamate excitotoxicity, such as anxiety, schizophrenia, and

substance use disorders. The development of selective mGluR2 agonists represents a

promising therapeutic avenue. This guide focuses on LY2979165 and compares it with other

key mGluR2 agonists, including the well-characterized mGluR2/3 agonist LY404039 and its

prodrug pomaglumetad methionil (LY2140023).

Comparative Efficacy and Selectivity
The therapeutic potential of an mGluR2 agonist is largely determined by its potency and

selectivity for mGluR2 over other mGluR subtypes, particularly the closely related mGluR3.

While activation of mGluR2 is linked to antipsychotic-like effects, the role of mGluR3 is less

clear and may contribute to different physiological responses.
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LY2979165 is a prodrug of its active moiety, 2812223, which is a potent and selective

orthosteric agonist for the mGluR2. In preclinical studies, the antipsychotic-like effects of the

mGluR2/3 agonist LY404039 were shown to be mediated by mGluR2, as these effects were

absent in mGluR2 knockout mice but not in mGluR3 knockout mice.[1] This highlights the

importance of mGluR2 selectivity for achieving the desired therapeutic effects.

Below is a summary of the in vitro potency and selectivity of key mGluR2 agonists.

Compound Target(s)
Potency (Ki,
nM)

Selectivity
Profile

Reference(s)

2812223 (active

moiety of

LY2979165)

mGluR2

Data suggests

high potency and

preference for

mGluR2 over

mGluR3.

mGluR2-

preferring

agonist.

[2]

LY404039 (active

moiety of

Pomaglumetad)

mGluR2/3

mGluR2: 149

nM, mGluR3: 92

nM

Potent agonist at

both mGluR2

and mGluR3.

[3][4]

LY354740 mGluR2/3

mGluR2: 5.1 nM,

mGluR3: 24.3

nM

Highly potent

agonist with

approximately 5-

fold selectivity for

mGluR2 over

mGluR3.

[5]

LY379268 mGluR2/3

mGluR2: 2.69

nM, mGluR3:

4.48 nM

Potent agonist at

both mGluR2

and mGluR3.

[6]

Pharmacokinetic Profiles
The clinical utility of a drug candidate is heavily influenced by its pharmacokinetic properties.

Prodrug strategies have been employed for mGluR2 agonists to improve oral bioavailability.
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Compound Prodrug Of
Oral
Bioavailabil
ity

Half-life
(Active
Moiety)

Key
Findings

Reference(s
)

LY2979165 2812223

Not explicitly

stated, but

oral

administratio

n was well-

tolerated in

Phase 1

studies.

Plasma

pharmacokin

etics of

2812223

were

approximatel

y linear with

minimal

accumulation.

Nausea and

vomiting were

dose-limiting

side effects.

Dose titration

allowed for

higher dose

administratio

n.

[7]

Pomaglumeta

d Methionil

(LY2140023)

LY404039 ~49% 2 - 6.2 hours

Rapidly

absorbed and

hydrolyzed to

the active

agonist

LY404039.

[5]

Experimental Data and Methodologies
A key experimental paradigm used to assess the in-vivo activity of mGluR2 agonists is the

ketamine challenge pharmacological magnetic resonance imaging (phMRI) model. This model

is based on the ability of NMDA receptor antagonists like ketamine to induce a robust blood-

oxygen-level-dependent (BOLD) signal in the brain, which is thought to mimic aspects of

glutamatergic dysfunction in psychiatric disorders.

Ketamine Challenge phMRI
Objective: To assess the ability of mGluR2 agonists to modulate ketamine-induced changes in

brain activity.

General Protocol:

Subject Recruitment: Healthy human volunteers are recruited for the study.
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Baseline Imaging: A baseline resting-state fMRI scan is acquired to measure normal brain

activity.

Drug Administration: Subjects receive a single oral dose of the mGluR2 agonist (e.g.,

LY2979165 or pomaglumetad) or a placebo.

Ketamine Infusion: Following a specific absorption period for the oral drug, a subanesthetic

dose of ketamine is administered intravenously.

fMRI Data Acquisition: BOLD fMRI data is continuously acquired during and after the

ketamine infusion to measure changes in brain activity.

Data Analysis: The BOLD signal changes induced by ketamine in the presence of the

mGluR2 agonist are compared to the changes observed with placebo.

Key Findings: Both LY2979165 and pomaglumetad (LY2140023) have been shown to

attenuate the ketamine-evoked BOLD phMRI signal in healthy subjects, demonstrating their

ability to modulate glutamatergic neurotransmission in a clinical setting.[2] A relationship was

observed between the reduction of the BOLD signal and increasing plasma levels of the active

moiety 2812223 in subjects who received LY2979165.[2]

GTPγS Binding Assay
Objective: To determine the potency and efficacy of mGluR2 agonists by measuring their ability

to stimulate the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled

to the receptor.

General Protocol:

Membrane Preparation: Cell membranes expressing the mGluR of interest (e.g., mGluR2 or

mGluR3) are prepared.

Incubation: The membranes are incubated with varying concentrations of the agonist, GDP,

and [35S]GTPγS in an appropriate assay buffer.

Separation: The reaction is terminated, and bound [35S]GTPγS is separated from unbound

[35S]GTPγS, typically through filtration.
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Quantification: The amount of bound [35S]GTPγS is quantified using a scintillation counter.

Data Analysis: The data is used to generate dose-response curves and calculate EC50 and

Emax values.

Signaling Pathways and Experimental Workflows
mGluR2 Signaling Pathway
Activation of the Gi/o-coupled mGluR2 receptor by an agonist like 2812223 leads to the

inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

This signaling cascade ultimately modulates ion channel activity and reduces the probability of

neurotransmitter release.
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Caption: mGluR2 signaling cascade initiated by agonist binding.

Ketamine Challenge phMRI Workflow
The workflow for a typical ketamine challenge phMRI study involves several key steps from

subject preparation to data analysis.
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Caption: Experimental workflow for a ketamine challenge phMRI study.

Conclusion
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LY2979165, through its active moiety 2812223, represents a promising selective mGluR2

agonist. Its preference for mGluR2 over mGluR3 may offer a more targeted therapeutic

approach with a potentially improved side-effect profile compared to broader spectrum

mGluR2/3 agonists. The attenuation of the ketamine-induced BOLD signal provides in-vivo

evidence of its pharmacological activity in the human brain. Further research is warranted to

fully elucidate its therapeutic potential in various neurological and psychiatric disorders. This

guide provides a foundational comparison to aid researchers in the selection and evaluation of

mGluR2 agonists for their specific research needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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